2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is an organic compound that features both oxazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an acetamide linkage, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions may target the oxazole ring or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC.
Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole or acetamide groups.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may serve as a probe in biological studies to understand the role of oxazole and indole moieties in biological systems.
Medicine
Industry
The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide would depend on its specific application. Generally, the oxazole and indole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide
- 2-(1-methyl-1H-indol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Uniqueness
The presence of both oxazole and indole rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide makes it unique compared to other compounds with only one of these motifs
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-4-5-15-12(8-13)6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20) |
InChI Key |
FBCNDHSCDTWWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.